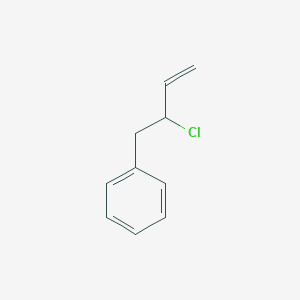
Benzene, (2-chloro-3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-chloro-3-butenyl)-: is an organic compound that features a benzene ring substituted with a 2-chloro-3-butenyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chloro-3-butenyl)- typically involves the electrophilic aromatic substitution of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of Benzene, (2-chloro-3-butenyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (2-chloro-3-butenyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (2-chloro-3-butenyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its potential use in drug development.
Industry: In the industrial sector, Benzene, (2-chloro-3-butenyl)- is used in the manufacture of polymers, resins, and other materials that require specific aromatic properties .
Mechanism of Action
The mechanism of action of Benzene, (2-chloro-3-butenyl)- involves its interaction with various molecular targets. The electrophilic nature of the 2-chloro-3-butenyl group allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Benzyl chloride: A benzene ring with a chloromethyl group.
Styrene: A benzene ring with a vinyl group.
By understanding the properties and applications of Benzene, (2-chloro-3-butenyl)-, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
Properties
CAS No. |
91434-16-1 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-chlorobut-3-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI Key |
KOSQRHDWTCQOHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















